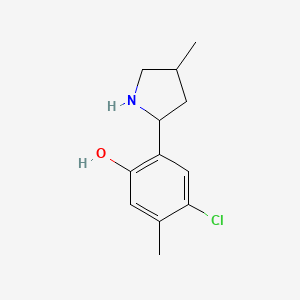

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol

Description

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a chlorinated phenol ring and a methyl-substituted pyrrolidine group

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol |

InChI |

InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)9-5-10(13)8(2)4-12(9)15/h4-5,7,11,14-15H,3,6H2,1-2H3 |

InChI Key |

XOWROLBUZYUGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process begins with the dropwise addition of an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the target compound after seven days .

Industrial Production Methods

While specific industrial production methods for 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the pyrrolidine ring.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.

Scientific Research Applications

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the methyl group on the phenol ring.

5-Methyl-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom on the phenol ring.

4-Chloro-5-methyl-2-(pyrrolidin-2-yl)phenol: Lacks the methyl group on the pyrrolidine ring.

Uniqueness

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both the chlorine atom and the methyl groups on the phenol and pyrrolidine rings, respectively. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Biological Activity

4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is C12H16ClN. This compound features a chloro group and a pyrrolidine moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.

Antimicrobial Activity

Studies have shown that compounds related to 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol exhibit significant antimicrobial properties. For example, derivatives with similar structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/ml |

| Compound B | Escherichia coli | 25 µg/ml |

These findings suggest that the compound may have potential as an antimicrobial agent, although specific data on 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is limited.

Anti-inflammatory Properties

Compounds in this category have also been studied for their anti-inflammatory effects. For instance, some derivatives have shown to inhibit the production of pro-inflammatory cytokines in vitro. This could indicate that 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol may also possess similar properties, potentially useful in treating inflammatory conditions.

Case Studies

- Case Study on Neuropharmacological Effects : A study evaluated the neuropharmacological effects of a structurally similar compound in animal models. The results indicated significant anxiolytic and antidepressant-like effects, suggesting that 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol could influence mood-regulating pathways.

- Toxicological Assessment : Another investigation focused on the toxicological profile of related compounds, revealing low toxicity levels at therapeutic doses. This finding is critical for considering the safety profile of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol in potential clinical applications.

Research Findings

Recent literature highlights various pharmacological activities associated with similar compounds:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may protect against oxidative stress-related diseases.

- Cytotoxicity : Some derivatives were tested for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.